Oxerine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(5R,7S)-7-methyl-5,6-dihydrocyclopenta[c]pyridine-5,7-diol |
InChI |
InChI=1S/C9H11NO2/c1-9(12)4-8(11)6-2-3-10-5-7(6)9/h2-3,5,8,11-12H,4H2,1H3/t8-,9+/m1/s1 |
InChI Key |
DYWLKOLCHFNIMS-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H](C2=C1C=NC=C2)O)O |
Canonical SMILES |
CC1(CC(C2=C1C=NC=C2)O)O |
Synonyms |
oxerine |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Considerations
Molecular Formula and Basic Ring System Identification
Oxerine has the molecular formula C9H11NO2 nih.gov. Its structure is characterized by a cyclopenta[c]pyridine ring system nih.govresearchgate.net. This bicyclic core consists of a five-membered ring fused to a six-membered pyridine (B92270) ring.
Challenges in Absolute Configuration Determination
Determining the absolute configuration of this compound has presented challenges in chemical research. The absolute configuration refers to the precise 3D arrangement of atoms in space, particularly at chiral centers.
Discrepancies in Specific Rotation of Synthetic vs. Natural Samples
One significant challenge in confirming the absolute configuration of this compound stems from observed discrepancies in the specific rotation between synthetic samples and the naturally isolated compound nih.govmolaid.com. Specific rotation is an intensive property of a chiral substance, indicating the extent to which it rotates plane-polarized light. A difference in the sign or magnitude of specific rotation between a synthetic sample of proposed absolute configuration and the natural product suggests that the assigned configuration for the synthetic sample may not match that of the natural compound nih.govmolaid.com. For instance, one total synthesis of this compound yielded a product with a specific rotation sign different from that reported for natural this compound nih.govmolaid.com.
Stereochemical Ambiguities and Research Gaps
The discrepancy in specific rotation highlights stereochemical ambiguities surrounding this compound's absolute configuration nih.govmolaid.com. While the relative configuration within the molecule's ring system may be established through spectroscopic methods like NMR (Nuclear Magnetic Resonance) spectroscopy, determining the absolute configuration requires additional techniques or comparative analysis with compounds of known stereochemistry enfist.siufl.edu. The difference in specific rotation indicates that the absolute stereochemistry of this compound is not yet fully understood, signifying a research gap in this area nih.govmolaid.com. Further studies, potentially employing techniques such as vibrational circular dichroism (VCD) or chemical modifications for methods like the modified Mosher method, could be necessary to unequivocally establish the absolute configuration nih.govnih.gov.
Synthetic Methodologies for Oxerine
Overview of Total Synthesis Approaches
The total synthesis of oxerine has been achieved through different strategies, including the first total synthesis and subsequent formal total syntheses.
First Total Synthesis of (±)-Oxerine
The first total synthesis of (±)-oxerine was reported by Aoyagi, Inariyama, Arai, and Fujihira in 1994. researchgate.netjst.go.jpacs.org This synthesis commenced from 3-bromopyridine. researchgate.net A key step in this synthetic route involved a samarium iodide (SmI₂) mediated intramolecular cyclization of a γ-ethynyl bromide intermediate. researchgate.net
Formal Total Syntheses of (±)-Oxerine
Formal total syntheses of (±)-oxerine have also been developed, providing alternative routes to key intermediates that were utilized in the first total synthesis. One such formal synthesis involved the use of pyridine (B92270) radicals in a cyclopentannulation reaction. acs.orgscilit.com Another approach to the cyclopenta[c]pyridine ring system, relevant to formal syntheses, has utilized intramolecular Heck reactions. nih.gov
Key Synthetic Strategies and Transformations
Several key strategies and transformations have been employed in the synthesis of this compound and its core structure.
Utilization of Pyridine Radicals in Cyclopentannulation
Pyridine radicals have been utilized in synthetic strategies towards this compound, specifically in cyclopentannulation reactions. acs.orgscilit.com This approach involves the cyclization of pyridine derivatives via a 3-pyridyl radical. scilit.com For instance, the cyclisation of pyridine radicals derived from 3-bromo-4-substituted pyridines carrying alkene or alkyne groups in the 4-substituent has been described to form the cyclopentano[c]pyridine skeleton found in many monoterpene alkaloids, including this compound. The allylation and propargylation of 3-bromo-4-formylpyridine under zinc-mediated Barbier conditions can produce homoallylic alcohols that are subsequently cyclised via the derived 3-pyridyl radical to yield cyclopentannulated pyridines.
Application of Oxazole-Olefin Diels-Alder Reactions
The intramolecular Diels-Alder reaction of oxazole-olefins has been a significant strategy in the total synthesis of monoterpene alkaloids possessing the cyclopenta[c]pyridine ring system, including (+)-oxerine. nih.govnii.ac.jpresearchgate.net This cycloaddition reaction, where the oxazole (B20620) acts as the azadiene component, can lead to the formation of pyridine derivatives. clockss.orgresearchgate.net While effective, the yields of the intramolecular Diels-Alder reaction of certain oxazole-olefins used in the synthesis of (+)-oxerine have been reported as relatively low (e.g., 23% for one specific oxazole-olefin). clockss.org Investigations into the effect of Lewis acids, such as copper(II) triflate, have shown promise in promoting this cycloaddition and potentially improving yields. clockss.org
Construction of the Cyclopenta[c]pyridine Ring System
The construction of the cyclopenta[c]pyridine ring system, the core scaffold of this compound, is a central challenge in its synthesis. Various methods have been developed for this purpose. Radical cyclizations, particularly those involving pyridine radicals, have proven effective in forming this bicyclic structure through cyclopentannulation. acs.orgscilit.com Another route to the cyclopenta[c]pyridine ring system involves intramolecular Heck reactions. nih.gov The intramolecular Diels-Alder reaction of oxazole-olefins also serves as a key strategy for constructing this ring system. nih.govnii.ac.jpresearchgate.netclockss.org Furthermore, a new access to the cyclopenta[c]pyridine ring system has been reported in the context of synthesizing compounds like (−)-plectrodorine and (+)-oxerine. scilit.com The cyclopenta[c]pyridine framework is present in several monoterpene alkaloids and synthetic derivatives, highlighting its importance as a structural motif in bioactive compounds. nih.govmdpi.commdpi.comacs.org
Asymmetric Synthesis Attempts and Enantioselective Approaches
Asymmetric synthesis and enantioselective approaches are crucial for obtaining chiral compounds like this compound in a single enantiomeric form, which is often necessary for studying their specific biological activities. While racemic syntheses of this compound have been reported acs.orgoup.com, efforts have also been directed towards asymmetric routes to access enantiopure forms.
Research has explored pathways to construct the cyclopenta[c]pyridine ring system found in this compound with control over stereochemistry researchgate.netresearchgate.net. These approaches often involve the use of chiral starting materials, asymmetric catalysis, or strategies that introduce chirality during key bond-forming events. The development of new catalytic asymmetric methods for constructing related heterocyclic systems highlights the ongoing interest in enantioselective synthesis in this area of organic chemistry nih.govnsf.govnih.gov.
Synthesis of Enantiopure (+) and (-) Forms
The synthesis of enantiopure forms of this compound has been achieved. One reported approach describes a new method to access the cyclopenta[c]pyridine ring system, which was successfully applied to the synthesis of (+)-oxerine researchgate.net. This indicates that methodologies have been developed to control the stereocenters present in the this compound molecule, leading to the isolation of a specific enantiomer. While the detailed procedures for synthesizing both (+) and (-) forms might vary, the successful synthesis of at least the (+)-enantiomer demonstrates the feasibility of preparing enantiopure this compound researchgate.net.
Resolution Strategies
While direct asymmetric synthesis is often preferred, resolution of racemic mixtures is another strategy for obtaining enantiopure compounds. In the context of related monoterpenic alkaloids possessing the cyclopenta[c]pyridine skeleton, the separation of enantiomers of synthetic intermediates has been achieved using techniques such as High-Performance Liquid Chromatography (HPLC) researchgate.net. Although specific details regarding the application of resolution strategies directly to this compound or its immediate precursors were not explicitly detailed in the surveyed literature, the successful resolution of similar bicyclic pyridine alkaloids suggests that such methods could potentially be applicable to this compound synthesis if a racemic mixture or diastereomeric mixture of a suitable intermediate is obtained.
Comparison of Synthetic Routes: Efficiency and Selectivity
Early total syntheses of (±)-Oxerine provided access to the racemic compound acs.orgoup.com. More recent work has focused on developing novel total syntheses, including those utilizing key steps like intramolecular Heck reactions, which can influence the efficiency of ring formation pkusz.edu.cn. Formal total syntheses, which complete a synthesis of a compound by synthesizing a key intermediate from a previously reported total synthesis, have also been developed, potentially offering alternative efficient pathways researchgate.netresearchgate.netresearchgate.net.
Advanced Analytical Techniques for Characterization
Spectroscopic Methods in Structural Confirmation (e.g., NMR, MS, IR)
Spectroscopic techniques are fundamental tools for elucidating the structure of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide distinct yet complementary information that, when combined, allow for definitive structural confirmation. The characterization of Oxerine and related compounds has involved the use of spectral data researchgate.netthieme-connect.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for determining the connectivity of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, researchers can deduce the types and positions of hydrogen and carbon atoms and their neighboring environments orgchemboulder.comthermofisher.com. While specific NMR data for this compound was not available in the surveyed literature, this technique is routinely applied to confirm the structure of isolated natural products by comparing experimental spectra to known standards or predicted values.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern. This technique is crucial for confirming the molecular formula and identifying characteristic substructures by analyzing the mass-to-charge ratio (m/z) of the parent ion and fragment ions orgchemboulder.comwisc.edu. High-resolution mass spectrometry (HRMS) can determine the exact molecular mass, providing strong evidence for the elemental composition. MS has been utilized in the characterization of this compound derivatives researchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint orgchemboulder.comthermofisher.comwisc.edu. Analysis of an IR spectrum can indicate the presence of hydroxyl, carbonyl, aromatic, and aliphatic groups, which is essential for corroborating the proposed structure of a compound like this compound. IR spectroscopy has been employed in the spectral analysis of related compounds mdpi.com.
Chiral Analysis for Enantiomeric Purity Assessment (e.g., Optical Rotation, Chiral Chromatography)
This compound possesses chiral centers, as indicated by its IUPAC name ((5R,7S)-7-methyl-5,6-dihydrocyclopenta[c]pyridine-5,7-diol) nih.gov. For chiral compounds, assessing enantiomeric purity is critical because different enantiomers can exhibit distinct biological activities.
Optical Rotation: Optical rotation is a classical technique used to measure the ability of a chiral substance to rotate plane-polarized light jasco-global.comcsfarmacie.cz. The magnitude and direction of rotation are specific to a particular enantiomer and its concentration. While optical rotation can indicate the presence of an optically active compound, it is generally considered a legacy technique for assessing enantiomeric purity compared to chromatographic methods, as it may not accurately quantify the ratio of enantiomers in a mixture skpharmteco.com.
Chiral Chromatography: Chiral chromatography, particularly Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the preferred and most powerful technique for separating and quantifying individual enantiomers skpharmteco.comcat-online.comwikipedia.orgregistech.comnih.gov. This technique utilizes chiral stationary phases (CSPs) that have the ability to interact differently with each enantiomer, leading to their separation based on the transient diastereomeric complexes formed csfarmacie.cz. By integrating the peaks corresponding to each enantiomer in the chromatogram, the enantiomeric excess (ee) or purity can be determined. Chiral chromatography is widely used in the pharmaceutical industry and research for quality control and to obtain pure enantiomers wikipedia.orgregistech.comnih.gov.
Specific data regarding the optical rotation of this compound or its enantiomeric purity as determined by chiral chromatography were not found in the consulted literature. Consequently, a data table detailing such findings cannot be provided in this section.
Chemical Reactivity and Derivatization Studies Purely Chemical Transformations
Reactions at Hydroxyl Functionalities
The hydroxyl group is a versatile functional group that can undergo a variety of chemical reactions. chemicals.co.ukbiotechacademy.dk In the context of Oxerine and its synthetic intermediates, this functionality is crucial for building the molecular framework. The reactivity of the hydroxyl group is characterized by the lone pairs of electrons on the oxygen atom, making it a weak base and a nucleophile. chemicals.co.uk
Key chemical transformations involving the hydroxyl group include:
Esterification: Alcohols react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. This reaction is often catalyzed by acid. chemicals.co.uklibretexts.org
Oxidation: Primary alcohols can be oxidized to form aldehydes and subsequently carboxylic acids, while secondary alcohols, like the one in the this compound precursor, are oxidized to ketones. solubilityofthings.com
Dehydration: In the presence of a strong acid catalyst, alcohols can undergo an elimination reaction to form alkenes. chemicals.co.uksolubilityofthings.com
Nucleophilic Substitution: The hydroxyl group is a poor leaving group, but it can be protonated under acidic conditions to form water, a stable leaving group, facilitating substitution reactions. chemicals.co.uklibretexts.org
In the total synthesis of (+)-Oxerine, an oxazole (B20620) alcohol intermediate is a key component. nih.gov The hydroxyl group in such precursors can be manipulated to facilitate subsequent steps, such as the crucial intramolecular cycloaddition.
| Reaction Type | Reagent(s) | Product Functional Group | Significance |
|---|---|---|---|
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester (R-COO-R') | Protection of the hydroxyl group or synthesis of ester derivatives. |
| Oxidation | Oxidizing agents (e.g., PCC, DMP) | Ketone | Synthesis of carbonyl-containing analogues. |
| Dehydration | Strong Acid (e.g., H₂SO₄), Heat | Alkene | Introduction of unsaturation. |
| Ether Formation (Williamson Synthesis) | Strong Base (e.g., NaH), Alkyl Halide (R'-X) | Ether (R-O-R') | Synthesis of ether derivatives. |
Transformations Involving the Pyridine (B92270) Nitrogen
The pyridine ring is a defining feature of this compound and related monoterpene pyridine alkaloids (MTPAs). mdpi.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the nitrogen atom basic and nucleophilic, allowing for various chemical transformations. researchgate.net
The synthesis of the pyridine ring itself in MTPAs is believed to occur from iridoid precursors through ammonization and subsequent aromatization reactions. mdpi.comnih.gov Once formed, the pyridine nitrogen can undergo several key reactions:
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using reagents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. researchgate.net Pyridine N-oxides are versatile intermediates in organic synthesis. chemrxiv.org
N-Alkylation: As a nucleophile, the pyridine nitrogen can react with alkyl halides to form N-alkylpyridinium salts. nih.gov
Skeletal Editing: Advanced synthetic methods allow for the transformation of the pyridine ring itself. These include nitrogen-to-carbon single-atom transmutation reactions, which can convert pyridines into functionalized benzene (B151609) rings, representing a powerful tool for scaffold modification. nih.gov
| Transformation Type | Typical Reagents | Resulting Structure | Relevance |
|---|---|---|---|
| N-Oxidation | m-CPBA, H₂O₂ | Pyridine N-oxide | Alters electronic properties and reactivity of the ring. researchgate.netchemrxiv.org |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkylpyridinium Salt | Introduces a positive charge and a new substituent. nih.gov |
| Ammonization/Aromatization | Ammonia (B1221849) source, Oxidant | Pyridine Ring Formation | Biosynthetic and synthetic pathway to MTPAs from iridoids. mdpi.com |
| Skeletal Transmutation | Various (e.g., via ring-opening/cyclization) | Benzene derivative | Fundamental scaffold alteration. nih.gov |
Cycloaddition or Rearrangement Reactions
Pericyclic reactions, particularly cycloadditions and rearrangements, are powerful strategies in organic synthesis for constructing complex cyclic systems. The synthesis of the core structure of this compound relies heavily on such a reaction.
The most significant transformation in this category is the Intramolecular Diels-Alder (IMDA) reaction . Specifically, the synthesis of (+)-Oxerine has been achieved using an Intramolecular Diels-Alder reaction of an oxazole-olefin (IMDAO). nih.govresearchgate.net This reaction, also known as the Kondrat'eva reaction, involves an oxazole ring acting as the diene and an olefin tethered to it acting as the dienophile. researchgate.netthieme-connect.com
The key steps in the total synthesis of (+)-Oxerine highlight this process:
An oxazole alcohol intermediate is formed. nih.gov
This intermediate is converted into an oxazole-olefin precursor.
Upon heating, the precursor undergoes an intramolecular [4+2] cycloaddition. The oxazole (diene) and the olefin (dienophile) react to form a bicyclic adduct.
This adduct then undergoes a spontaneous loss of a molecule (like water or an alcohol), leading to the formation of the pyridine ring fused to the cyclopentane (B165970) ring, establishing the characteristic cyclopenta[c]pyridine skeleton of this compound. nih.govresearchgate.net
Other rearrangement reactions, such as the vinylcyclopropane (B126155) rearrangement, have been noted in the synthesis of related structures through platinum-catalyzed cycloisomerization of enynes, indicating the broader applicability of rearrangement chemistry in this field. researchgate.net Sigmatropic rearrangements, a class of pericyclic reactions involving the migration of a sigma bond, are also fundamental in organic synthesis, though their direct application to the final this compound structure is less documented than the IMDAO approach. organicchemistrydata.org
| Reactant Type | Reaction Class | Key Transformation | Product Skeleton |
|---|---|---|---|
| Tethered Oxazole-Olefin | Intramolecular [4+2] Diels-Alder (IMDAO) | Cycloaddition followed by aromatization | Cyclopenta[c]pyridine |
Future Directions in Oxerine Research
Definitive Determination of Absolute Stereochemistry
A pivotal and unresolved question in Oxerine research is the definitive determination of its absolute stereochemistry. Initial efforts to establish its stereochemistry involved synthesis from harpagide (B7782904), a chiral iridoid. nih.gov However, a subsequent total synthesis of (+)-Oxerine yielded a product with a specific rotation that differed from the one reported for the natural isolate. nih.gov This discrepancy suggests that the absolute configuration of natural this compound is not yet fully understood and requires further, unambiguous confirmation. nih.gov
Future research must prioritize the unequivocal assignment of all stereocenters. The most direct path to this would be through single-crystal X-ray diffraction analysis of the natural product. nih.govresearchgate.net Although the synthesis of (±)-Oxerine has been reported, and there are mentions of X-ray diffraction techniques being used to confirm configurations in related synthetic efforts, a definitive X-ray structure of natural this compound has not been detailed in the available literature. acs.orgehu.es Should obtaining suitable crystals of the natural product prove difficult, advanced NMR techniques, such as the Mosher's ester analysis, could be employed. nih.govpkusz.edu.cn This method, which involves forming diastereomeric esters, allows for the determination of the absolute configuration of chiral alcohols and would be well-suited for the hydroxyl groups present in this compound. nih.govpkusz.edu.cn
Exploration of Novel and More Efficient Synthetic Pathways
The synthesis of this compound has been approached through various strategies, yet there remains considerable scope for the development of more efficient and innovative routes. The first total synthesis of (±)-Oxerine has been documented, providing a foundational route to the racemic mixture. acs.orgnii.ac.jpglobalauthorid.com Subsequent efforts have focused on enantioselective approaches, including a total synthesis of (+)-Oxerine. nih.govnih.gov
Key strategies employed to construct the characteristic cyclopenta[c]pyridine skeleton have included:
Intramolecular Diels-Alder Reactions: A notable approach involves the intramolecular Diels-Alder (IMDA) reaction of an oxazole-olefin, which has been utilized in the total synthesis of (+)-Oxerine and related alkaloids. nih.govthieme-connect.commedscape.com This powerful cycloaddition strategy efficiently assembles the bicyclic core. researchgate.netthieme-connect.comwikipedia.org
Heck Reactions: An intramolecular Heck reaction has served as a key step in another total synthesis of (±)-Oxerine, demonstrating the utility of palladium-catalyzed cross-coupling for forming the five-membered ring. ehu.espkusz.edu.cn
Radical Cyclizations: Formal syntheses have been developed that employ radical cyclization pathways, highlighting a different mechanistic approach to the core structure. acs.orgsemanticscholar.org
Untapped Biosynthetic Investigation Opportunities
The biosynthetic pathway of this compound remains largely uninvestigated, presenting a significant opportunity for future research. It is widely presumed that this compound, like other monoterpene pyridine (B92270) alkaloids (MTPAs), is derived from iridoid glycosides. mdpi.comnih.govmdpi.com The proposed biosynthetic pathway likely involves the transformation of an iridoid precursor, such as geraniol, through a series of oxidations and cyclizations, followed by ammonization and aromatization to form the pyridine ring. mdpi.comnih.gov The isolation of this compound alongside five iridoids from Oxera morieri lends strong support to this hypothesis. nih.gov
While general pathways for the formation of MTPAs from iridoids have been proposed, the specific enzymes and intermediates involved in the biosynthesis of this compound are unknown. mdpi.comnih.gov Future research could focus on:
Identifying Precursors: Using isotopically labeled precursors in feeding studies with Oxera morieri to trace the metabolic pathway.
Enzyme Discovery: Identifying and characterizing the specific enzymes (e.g., cyclases, oxidases, aminotransferases) responsible for converting iridoids into the this compound scaffold.
Transcriptome Analysis: Analyzing the transcriptome of Oxera morieri to identify candidate genes involved in the biosynthetic pathway.
A deeper understanding of the biosynthesis could enable the development of biocatalytic or chemoenzymatic syntheses of this compound and its analogs, providing a more sustainable and potentially more efficient alternative to traditional chemical synthesis.
Development of this compound as a Synthetic Target for Methodology Advancement
The compact complexity and unique heterocyclic framework of this compound make it an excellent target for the development and validation of new synthetic methodologies. acs.org The pursuit of its total synthesis has already spurred the application of powerful chemical transformations, and this trend is expected to continue.
Future research in this area could involve using the synthesis of the this compound scaffold to showcase the utility of novel reactions and strategies, such as:
Advanced Cycloadditions: Exploring new variants of the Diels-Alder reaction, such as enantioselective oxa-Diels-Alder sequences or other [4+2] cycloadditions, to construct the core with high stereocontrol. nih.govthieme-connect.com
Novel Cyclization Strategies: Developing new radical cyclization cascades or transition-metal-catalyzed cyclizations to efficiently form the bicyclic system. acs.orgwikipedia.org The use of a radical route to access the monoterpene alkaloid skeleton has already been demonstrated as a viable approach. dtic.mil
Multicomponent Reactions: Designing innovative multicomponent reactions that can assemble the cyclopenta[c]pyridine core in a single pot from simple, readily available starting materials, which would be a significant advancement in synthetic efficiency. nih.govacs.org
By serving as a benchmark for new synthetic methods, research focused on this compound can contribute not only to the chemistry of this specific alkaloid but also to the broader field of organic synthesis. ub.eduwixsite.com
Q & A
Basic Research Questions
Q. How should researchers formulate precise and testable hypotheses for studying Oxerine’s biochemical mechanisms?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:
- Population: Specific cell lines or model organisms.
- Intervention: this compound dosage or exposure duration.
- Comparison: Control groups with placebo or alternative compounds.
- Outcome: Measurable biomarkers (e.g., enzyme activity, gene expression).
Ensure alignment with existing literature gaps identified through systematic reviews .
Q. What strategies are recommended for conducting a literature review on this compound’s pharmacological properties?
- Methodological Answer :
- Step 1 : Use academic databases (e.g., PubMed, Web of Science) with Boolean operators:
(this compound OR "IUPAC name") AND (pharmacokinetics OR "receptor binding"). - Step 2 : Prioritize primary sources (peer-reviewed articles) over secondary summaries.
- Step 3 : Extract data into a comparative table (e.g., IC₅₀ values across studies, experimental models used) to identify inconsistencies or consensus .
Q. How can researchers design reproducible experiments to assess this compound’s efficacy in vitro?
- Methodological Answer :
- Experimental Controls : Include vehicle controls, positive/negative controls (e.g., known agonists/antagonists).
- Replication : Perform triplicate assays with independent cell passages to account for batch variability.
- Documentation : Follow guidelines for reporting chemical synthesis (e.g., purity ≥95% via HPLC, NMR spectra) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported data on this compound’s metabolic stability across species?
- Methodological Answer :
- Comparative Analysis : Tabulate species-specific metabolic half-lives (e.g., murine vs. human liver microsomes) and identify variables (e.g., incubation temperature, cofactor concentrations).
- Statistical Testing : Apply ANOVA or mixed-effects models to determine if interspecies differences are statistically significant (p < 0.05).
- Mechanistic Probes : Use isotope labeling or CYP enzyme inhibitors to isolate metabolic pathways .
Q. What advanced spectroscopic techniques are critical for validating this compound’s structural identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign all protons and carbons in ¹H/¹³C spectra; compare with synthetic intermediates.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 356.2012 [M+H]⁺, Δ < 5 ppm).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if applicable .
Q. How can computational methods enhance the understanding of this compound’s target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding affinities to putative targets (e.g., kinase domains).
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for ≥100 ns to assess stability (RMSD < 2 Å).
- Validation : Cross-reference computational predictions with experimental SPR (Surface Plasmon Resonance) data .
Q. What methodologies are recommended for optimizing this compound’s synthetic yield in multi-step reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent polarity).
- Reaction Monitoring : Use TLC or LC-MS to track intermediates and adjust reaction time/temperature.
- Scale-Up Protocols : Document solvent gradients and purification steps (e.g., column chromatography Rf values) for reproducibility .
Tables for Data Synthesis
Table 1 : Comparative IC₅₀ Values of this compound Across Experimental Models
| Study Reference | Model System | IC₅₀ (μM) | Assay Type | Key Variables |
|---|---|---|---|---|
| Smith et al. (2022) | HEK293 Cells | 12.3 ± 1.2 | Fluorescence | 37°C, 5% CO₂ |
| Lee et al. (2023) | Rat Neurons | 8.9 ± 0.7 | Electrophysiology | K⁺ buffer, 25°C |
Table 2 : Metabolic Half-Life (t₁/₂) of this compound in Different Species
| Species | t₁/₂ (min) | Microsome Source | Incubation Conditions |
|---|---|---|---|
| Human | 45.2 ± 3.1 | Liver | NADPH, 37°C |
| Mouse | 22.7 ± 1.8 | Liver | NADPH, 37°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
